Octahydrocyclopenta[B]pyrrole
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Overview
Description
Octahydrocyclopenta[B]pyrrole, also known as 3-azabicyclo[3.3.0]octane, is an organic compound with the molecular formula C7H13N . It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is relatively stable under normal conditions but may decompose under high temperature, high pressure, or light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing octahydrocyclopenta[B]pyrrole involves the hydrogenation of 1,2-dicyanocyclo-1-pentene . This process typically uses a metal catalyst such as Raney cobalt or copper chromite under high-pressure and high-temperature conditions . Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide .
Industrial Production Methods
Industrial production of this compound often employs the hydrogenation method due to its efficiency and scalability . The process involves the use of large-scale hydrogenation reactors and metal catalysts to achieve high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[B]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reduction reactions typically use hydrogen gas in the presence of metal catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as N-alkylated or N-acylated compounds .
Scientific Research Applications
Octahydrocyclopenta[B]pyrrole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism by which octahydrocyclopenta[B]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways . For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Octahydrocyclopenta[B]pyrrole can be compared with other similar compounds, such as pyrrole and its derivatives .
Pyrrole: Pyrrole is a five-membered heterocyclic compound with a nitrogen atom.
Substituted Pyrroles: These compounds have various substituents on the pyrrole ring, which can significantly alter their chemical and biological properties.
This compound is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts .
Biological Activity
Octahydrocyclopenta[B]pyrrole, a bicyclic compound with the molecular formula C₇H₁₃N, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and related research findings.
Structural Characteristics
This compound is characterized by a unique cyclopenta[b]pyrrole core structure. Its structural features contribute significantly to its reactivity and biological activity. The compound can exist in various forms, including free acid and hydrochloride salt forms, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit various biological activities, particularly as inhibitors of specific enzymes involved in metabolic pathways. Notably, studies have highlighted its potential as a dipeptidyl peptidase IV (DPP4) inhibitor, which is crucial in the management of type 2 diabetes.
Key Findings
- DPP4 Inhibition : Molecular modeling studies suggest that this compound derivatives can effectively inhibit DPP4, an enzyme that regulates insulin secretion and glucose metabolism. This inhibition is associated with improved glycemic control in diabetic models .
- Inflammatory Response Modulation : Some derivatives have shown promise in inhibiting phospholipase A2 (PLA2), an enzyme implicated in inflammatory diseases. This suggests potential applications in treating conditions characterized by excessive inflammation.
- Binding Affinity Studies : Interaction studies indicate that this compound has varying binding affinities with different biological targets, which may lead to diverse pharmacological effects depending on the specific derivative used.
Case Studies
Several studies have explored the biological activity of this compound derivatives:
- Study on DPP4 Inhibitors : A study demonstrated that specific derivatives exhibited excellent DPP4 inhibitory activity with IC50 values as low as 0.01 μM. These compounds also showed good selectivity against related peptidases, indicating their potential for therapeutic use in diabetes management .
- Inflammation and Pain Models : Research involving animal models of inflammation revealed that certain derivatives could significantly reduce inflammatory markers and pain responses, suggesting their utility in treating inflammatory disorders.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique properties of this compound and its related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Bicyclic structure with carboxylic acid group | Potential anti-inflammatory activity |
This compound-3-carboxylic acid | Fused pyrrole ring | Different reactivity patterns due to carboxyl group position |
(E)-(-)-octahydrocyclopenta(b)pyrrole-2-carboxylic acid hydrochloride | Hydrochloride salt form | Enhanced solubility and stability in aqueous environments |
While detailed mechanisms remain largely unexplored, preliminary studies indicate that this compound may exert its biological effects through:
- Enzyme Inhibition : The inhibition of DPP4 and PLA2 plays a crucial role in its therapeutic effects.
- Receptor Interaction : Binding studies suggest interactions with various receptors involved in metabolic regulation.
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDJHASTPQGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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